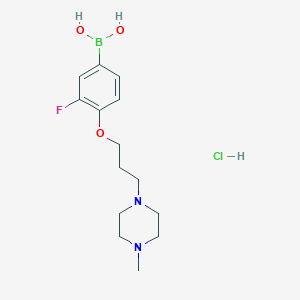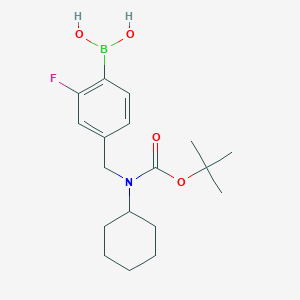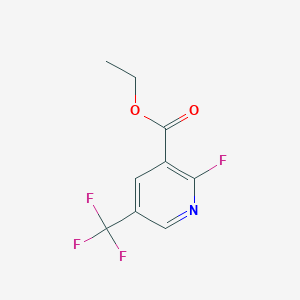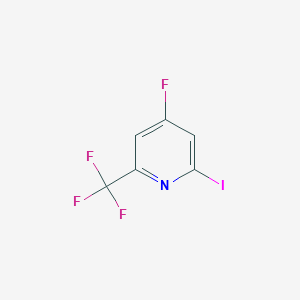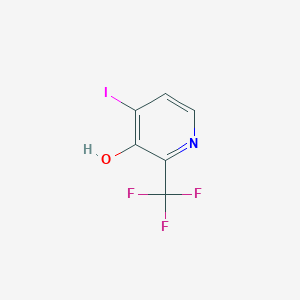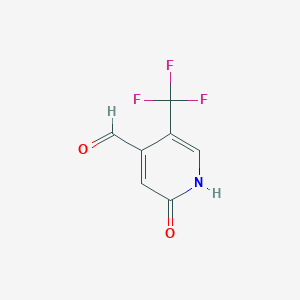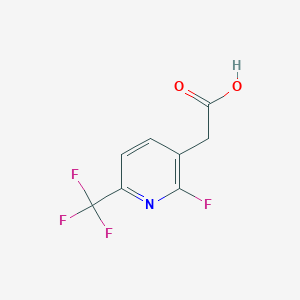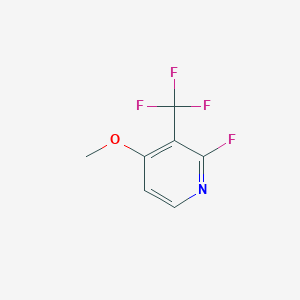![molecular formula C15H10O2S2 B1409393 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde CAS No. 1623055-62-8](/img/structure/B1409393.png)
5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
描述
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This particular compound is characterized by the presence of a hydroxyphenyl group and an aldehyde group attached to the bithiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst and a boron reagent.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenol derivative is reacted with the bithiophene core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 5’-(4-Carboxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde
Reduction: 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: It can be used as a fluorescent probe for studying biological systems, due to its ability to undergo solvation-induced fluorescence enhancement.
作用机制
The mechanism of action of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application:
相似化合物的比较
Similar Compounds
5,5’-Bis(4-hydroxyphenyl)-2,2’-bithiophene: Similar structure but lacks the aldehyde group.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but has an ethyl group instead of a hydroxy group.
Uniqueness
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications in materials science, medicinal chemistry, and biological research.
属性
IUPAC Name |
5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S2/c16-9-12-5-6-14(18-12)15-8-7-13(19-15)10-1-3-11(17)4-2-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLRCJCWFMDJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



